Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry
Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry
An In-Depth Technical Guide to (2-Bromoethoxy)cyclobutane: Structure, Properties, Synthesis, and Reactivity
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of (2-Bromoethoxy)cyclobutane. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to deliver a thorough resource on this versatile chemical entity.
Cyclobutane derivatives are increasingly recognized for their valuable contributions to modern drug discovery.[1][2] The constrained, three-dimensional nature of the cyclobutane ring offers a unique structural scaffold that can impart favorable pharmacological properties.[1][3] When incorporated into drug candidates, the cyclobutane motif can enhance potency, improve selectivity, and positively influence pharmacokinetic profiles by introducing conformational rigidity.[1][2] Unlike more flexible aliphatic chains, the puckered conformation of the cyclobutane ring can help to lock a molecule into a bioactive conformation, thereby improving its binding affinity to biological targets.[1] (2-Bromoethoxy)cyclobutane represents a valuable building block for introducing this desirable scaffold, combined with a reactive handle for further chemical elaboration.
Chemical Structure and Identification
The chemical structure of (2-Bromoethoxy)cyclobutane consists of a cyclobutane ring linked to a bromoethoxy group via an ether linkage.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O5 [label="O"]; C6 [label="C"]; C7 [label="C"]; Br8 [label="Br"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C1 -- O5; O5 -- C6; C6 -- C7; C7 -- Br8;
// Positioning (approximate for neato) C1 [pos="0,0!"]; C2 [pos="1,1!"]; C3 [pos="2,0!"]; C4 [pos="1,-1!"]; O5 [pos="-1.2,0.5!"]; C6 [pos="-2.4,0.2!"]; C7 [pos="-3.6,0.7!"]; Br8 [pos="-5,0.4!"]; } mend Figure 1: Chemical Structure of (2-Bromoethoxy)cyclobutane
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2-Bromoethoxy)cyclobutane |
| CAS Number | 1248321-92-7 |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol |
| Canonical SMILES | C1CC(C1)OCCBr |
| InChI Key | IOGJSQPKPOTIOR-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
While experimental data for (2-Bromoethoxy)cyclobutane is not extensively reported, the following properties can be predicted based on its structure and by analogy to similar compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 180-190 °C at 760 mmHg |
| Density | ~1.35 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water. |
Spectroscopic Analysis (Predicted)
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for (2-Bromoethoxy)cyclobutane are as follows:
Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -O-CH - (cyclobutane) | 3.8 - 4.0 | m | 1H | Methine proton on the cyclobutane ring attached to the ether oxygen. |
| -O-CH₂ -CH₂-Br | 3.7 - 3.9 | t | 2H | Methylene protons adjacent to the ether oxygen. |
| -O-CH₂-CH₂ -Br | 3.4 - 3.6 | t | 2H | Methylene protons adjacent to the bromine atom. |
| Cyclobutane CH₂ | 1.8 - 2.2 | m | 4H | Methylene protons on the cyclobutane ring adjacent to the methine carbon. |
| Cyclobutane CH₂ | 1.5 - 1.8 | m | 2H | Methylene proton on the cyclobutane ring opposite the methine carbon. |
The methine proton on the cyclobutane ring is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. The methylene groups of the bromoethoxy moiety will appear as triplets, assuming coupling to each other. The cyclobutane protons will exhibit complex multiplets due to their diastereotopic nature and coupling to each other and the methine proton.
3.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| -O-C H- (cyclobutane) | 75 - 80 |
| -O-C H₂-CH₂-Br | 68 - 72 |
| -O-CH₂-C H₂-Br | 30 - 35 |
| Cyclobutane C H₂ | 25 - 30 |
| Cyclobutane C H₂ | 10 - 15 |
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretching (aliphatic) |
| 1450 - 1470 | Medium | CH₂ scissoring |
| 1120 - 1080 | Strong | C-O-C stretching (ether) |
| 650 - 550 | Medium-Strong | C-Br stretching |
3.1.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show a molecular ion peak, albeit potentially weak, and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Fragments
| m/z | Fragment | Notes |
| 178/180 | [C₆H₁₁BrO]⁺ | Molecular ion peak (M⁺), showing the characteristic isotopic pattern for bromine. |
| 123/125 | [C₄H₇Br]⁺ | Loss of the ethoxy group. |
| 107/109 | [C₂H₄Br]⁺ | Fragmentation of the bromoethoxy side chain. |
| 55 | [C₄H₇]⁺ | Cyclobutyl cation. |
Synthesis of (2-Bromoethoxy)cyclobutane
A reliable method for the synthesis of (2-Bromoethoxy)cyclobutane is the Williamson ether synthesis.[4][5][6] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a representative procedure for the synthesis of (2-Bromoethoxy)cyclobutane.
Materials:
-
Cyclobutanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Separatory funnel
Procedure:
-
Preparation of the Alkoxide: a. To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil). b. Add anhydrous THF to the flask to create a slurry. c. Cool the slurry to 0 °C in an ice bath. d. Slowly add a solution of cyclobutanol (1.0 equivalent) in anhydrous THF to the NaH slurry via an addition funnel over 30 minutes. The evolution of hydrogen gas will be observed. e. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium cyclobutoxide.
-
Ether Formation: a. Cool the alkoxide solution back to 0 °C. b. Add 1,2-dibromoethane (2.0 equivalents) to the reaction mixture dropwise. Using an excess of the dibromoethane favors the desired monosubstitution product. c. After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride. c. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with brine. f. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by fractional distillation under reduced pressure to yield (2-Bromoethoxy)cyclobutane as a colorless liquid.
Chemical Reactivity
(2-Bromoethoxy)cyclobutane possesses two primary sites of reactivity: the carbon-bromine bond and the ether linkage.
Nucleophilic Substitution
The primary alkyl bromide is susceptible to Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups.
Examples of Nucleophiles:
-
Cyanide (e.g., NaCN): Forms the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Azide (e.g., NaN₃): Yields an alkyl azide, a precursor to primary amines via reduction.
-
Alkoxides (e.g., NaOR'): Can be used to synthesize more complex ethers.
-
Thiolates (e.g., NaSR'): Form thioethers.
Elimination Reactions
In the presence of a strong, sterically hindered base, (2-Bromoethoxy)cyclobutane can undergo an E2 elimination to form a vinyl ether.[7][8]
Grignard Reagent Formation
The alkyl bromide can be converted to a Grignard reagent by reaction with magnesium metal.[3] This organometallic intermediate is a powerful carbon nucleophile.
Protocol Insight: The ether functionality within the molecule is generally stable to the conditions of Grignard formation. However, it is crucial to use anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents.[3]
Acid-Catalyzed Ether Cleavage
While ethers are generally stable, they can be cleaved under strongly acidic conditions, typically with HBr or HI.[9][10][11][12][13] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide.
Safety and Handling
(2-Bromoethoxy)cyclobutane should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other alkyl bromides, it is expected to be harmful if swallowed, and to cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Handling Procedures:
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Keep away from strong oxidizing agents and strong bases.
-
Store in a cool, dry, well-ventilated area away from direct sunlight.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Applications in Drug Development
The (2-bromoethoxy)cyclobutane scaffold is a valuable tool for medicinal chemists. The cyclobutane ring provides a rigid, three-dimensional element that can be used to probe the topology of binding pockets and to constrain the conformation of flexible molecules.[1][2] The bromoethoxy side chain serves as a versatile handle for the attachment of other pharmacophoric groups through the reactions outlined above. This combination allows for the systematic exploration of chemical space around a core scaffold, a key strategy in lead optimization.
Conclusion
(2-Bromoethoxy)cyclobutane is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its synthesis via the Williamson ether reaction is straightforward, and its reactivity allows for a wide range of chemical transformations. The incorporation of the cyclobutane moiety can offer significant advantages in the design of novel therapeutic agents. This guide provides a foundational understanding of its properties and chemistry to aid researchers in its effective utilization.
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